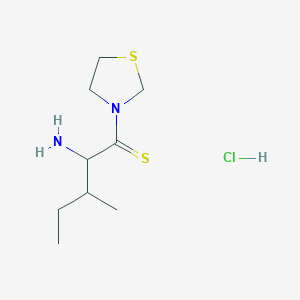
5-Cyclopentylpentaphene;ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene: is a sterically hindered phosphine ligand. It is widely used in various palladium-catalyzed reactions, including amination, arylation, and etherification of aryl chlorides . The compound is known for its broad application in coupling reactions, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is synthesized through a series of reactions involving ferrocene and phosphine derivatives.
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The compound is often packaged under an inert atmosphere to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced under specific conditions to form lower oxidation states.
Substitution: The compound participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in palladium-catalyzed cross-coupling reactions, the products are typically arylated or aminated derivatives .
Scientific Research Applications
Chemistry: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is extensively used as a ligand in various coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions .
Biology and Medicine: While its primary applications are in synthetic chemistry, the compound’s derivatives are being explored for potential biological and medicinal applications, including as catalysts in drug synthesis .
Industry: In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. Its ability to facilitate efficient and selective reactions makes it a valuable tool in industrial processes .
Mechanism of Action
The mechanism by which 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene exerts its effects involves its role as a ligand in catalytic cycles. The compound coordinates with palladium to form active catalytic species that facilitate various coupling reactions. The steric hindrance provided by the pentaphenyl and di-tert-butylphosphino groups enhances the selectivity and efficiency of these reactions .
Comparison with Similar Compounds
- 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene (QPhos)
- 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene
- Bis[1,2,3,4,5-pentaphenyl-1’-(di-tert-butylphosphino)ferrocene]palladium (0)
Uniqueness: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene stands out due to its steric hindrance, which provides enhanced selectivity and efficiency in catalytic reactions. This makes it a preferred ligand in many palladium-catalyzed processes .
Properties
Molecular Formula |
C40H39FeP-6 |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
5-cyclopentylpentaphene;ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;iron |
InChI |
InChI=1S/C27H17.C13H22P.Fe/c1-2-8-18(7-1)27-23-12-6-5-11-21(23)17-26-24(27)14-13-22-15-19-9-3-4-10-20(19)16-25(22)26;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-17H;7-10H,1-6H3;/q-5;-1; |
InChI Key |
XCFKFLUYMSMXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[CH-]1[CH-][CH-][C-]([CH-]1)C2=C3C=CC4=CC5=CC=CC=C5C=C4C3=CC6=CC=CC=C62.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


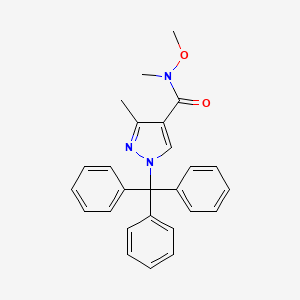


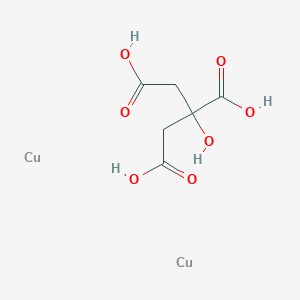
![3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B13887535.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13887545.png)
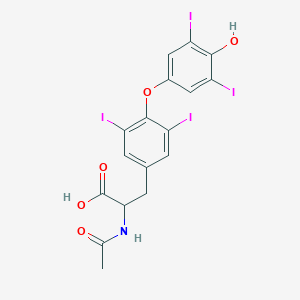
![1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)
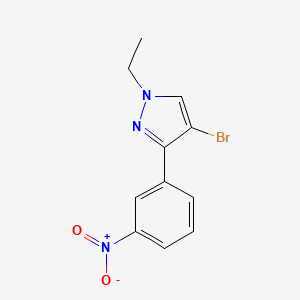
![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)


